N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .
Synthesis Analysis
Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Scientific Research Applications
Experimental and Theoretical Studies on Functionalization Reactions
Research has demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide through functionalization reactions, highlighting the compound's relevance in synthetic chemistry for creating derivatives with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005).
Antifungal Activity of Pyrazole Derivatives
A study explored the antifungal properties of pyrazole derivatives against phytopathogenic fungi, indicating the compound's potential in developing antifungal agents (Vicentini, Romagnoli, Andreotti, & Mares, 2007).
Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogs have been designed and synthesized, showing activity against Mycobacterium tuberculosis, highlighting the compound's application in addressing tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Antibacterial Agents from Pyrazole Derivatives
Novel analogs of pyrazole derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential for developing new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Insecticidal Agents from Sulfonamide Thiazole Derivatives
Research into sulfonamide-bearing thiazole derivatives has shown their potential as insecticidal agents against the cotton leafworm, indicating the compound's application in agricultural pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to exhibit higher anti-tb activity against mtb . These compounds are likely to interfere with the biochemical pathways of the Mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Action Environment
The synthesis of similar compounds often involves specific environmental conditions, suggesting that these factors could potentially influence the compound’s action .
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c21-16(11-4-5-13-15(7-11)22-10-18-13)17-8-12-9-19-20-6-2-1-3-14(12)20/h1-7,9-10H,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUOGSIRQKEAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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